4-bromo-3-ethoxy-N-(2-hydroxyethyl)benzamide
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Overview
Description
4-bromo-3-ethoxy-N-(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of benzamide, featuring a bromine atom at the 4-position, an ethoxy group at the 3-position, and a hydroxyethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-ethoxy-N-(2-hydroxyethyl)benzamide typically involves the following steps:
Bromination: The starting material, 3-ethoxybenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Amidation: The brominated intermediate is then reacted with 2-hydroxyethylamine under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-ethoxy-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form ethyl groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-3-ethoxy-N-(2-hydroxyethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3-ethoxy-N-(2-hydroxyethyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-methoxy-N-(2-hydroxyethyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-chloro-3-ethoxy-N-(2-hydroxyethyl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
3-ethoxy-N-(2-hydroxyethyl)benzamide: Lacks the bromine atom at the 4-position.
Uniqueness
4-bromo-3-ethoxy-N-(2-hydroxyethyl)benzamide is unique due to the combination of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The presence of both the bromine atom and the ethoxy group can enhance its potential as a versatile intermediate in organic synthesis and its biological activity.
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-(2-hydroxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-2-16-10-7-8(3-4-9(10)12)11(15)13-5-6-14/h3-4,7,14H,2,5-6H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHAGIAEFRJASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NCCO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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